Welcome to the BenchChem Online Store!
molecular formula C12H10Fe3O14 B8483166 Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate

Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No. B8483166
M. Wt: 545.73 g/mol
InChI Key: PFKAKHILNWLJRT-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08216340B2

Procedure details

Comparative Example using a Cu(II) salt: An Fe(II) solution was prepared by dissolving 98 g of Iron(II) sulfate heptahydrate in deionized water in a 1 liter glass beaker while adjusting the final weight of the solution to 400 g. A sodium citrate solution was prepared by dissolving 168 g of trisodium citrate dehydrate in deionized water in a 600 ml glass beaker while adjusting the final weight of the solution to 560 g. The sodium citrate solution was added rapidly to the iron(II) sulfate solution to form an iron(II) citrate solution. 29.25 g of copper(II) sulfate pentahydrate was dissolved in deionized water while adjusting the final weight of the solution to 300 g. The iron(II) citrate solution was then added rapidly to the copper (II) sulfate solution while mixing. Under these conditions, the reduction of the copper powder was incomplete and particles had a nodular/lumpy surface appearance.
[Compound]
Name
Cu(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Iron(II) sulfate heptahydrate
Quantity
98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
glass
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
168 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
glass
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
iron(II) sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2:13].[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Na+:27].[Na+].[Na+].S([O-])([O-])(=O)=O.[Fe+2]>O>[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Na+:27].[Na+:27].[Na+:27].[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Fe+2:13].[C:14]([O-:26])(=[O:25])[CH2:15][C:16]([CH2:21][C:22]([O-:24])=[O:23])([C:18]([O-:20])=[O:19])[OH:17].[Fe+2:13].[Fe+2:13] |f:0.1.2.3.4.5.6.7.8,9.10.11.12,13.14,16.17.18.19,20.21.22.23.24|

Inputs

Step One
Name
Cu(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Iron(II) sulfate heptahydrate
Quantity
98 g
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
glass
Quantity
1 L
Type
solvent
Smiles
Step Three
Name
Quantity
168 g
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
glass
Quantity
600 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
iron(II) sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Fe+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Fe+2].[Fe+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.